

An In-depth Technical Guide to 5-Methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-1H-indole-2-carboxylic acid

Cat. No.: B077749

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-indole-2-carboxylic acid is a heterocyclic organic compound belonging to the indole family. Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of **5-Methyl-1H-indole-2-carboxylic acid**.

Molecular Structure and Properties

5-Methyl-1H-indole-2-carboxylic acid possesses a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, with a methyl group substituted at the 5-position and a carboxylic acid group at the 2-position.

Molecular Visualization

Caption: 2D Molecular Structure of **5-Methyl-1H-indole-2-carboxylic acid**.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₉ NO ₂	[1]
Molecular Weight	175.18 g/mol	[1]
IUPAC Name	5-methyl-1H-indole-2-carboxylic acid	[1]
CAS Number	10241-97-1	
SMILES	Cc1ccc2[nH]c(cc2c1)C(O)=O	
Melting Point	213-214 °C (decomposes)	
Appearance	Off-white to light brown solid	

Synthesis

The most common and versatile method for the synthesis of indole derivatives is the Fischer indole synthesis.[\[2\]](#)[\[3\]](#) This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed *in situ* from the corresponding phenylhydrazine and an aldehyde or ketone.

Experimental Protocol: Fischer Indole Synthesis

This protocol describes a generalized procedure for the synthesis of **5-Methyl-1H-indole-2-carboxylic acid**.

Materials:

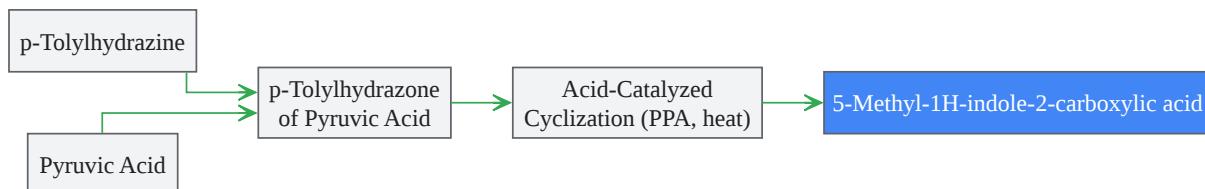
- p-Tolylhydrazine hydrochloride
- Pyruvic acid
- Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)
- Ethanol
- Water

- Ice

Procedure:

- Formation of the Hydrazone:

- In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.
- Add an equimolar amount of pyruvic acid to the solution.
- The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the p-tolylhydrazone of pyruvic acid. The progress of this reaction can be monitored by thin-layer chromatography (TLC).


- Cyclization:

- To the flask containing the hydrazone, add the acid catalyst. Polyphosphoric acid is often used and the mixture is heated, typically in the range of 80-100°C.
- The reaction is stirred at this temperature for a period of time, which can range from 30 minutes to several hours, until the starting material is consumed as indicated by TLC.

- Work-up and Purification:

- After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.
- The precipitated solid product, **5-Methyl-1H-indole-2-carboxylic acid**, is collected by vacuum filtration.
- The crude product is washed with cold water to remove any remaining acid.
- Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Reaction Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the Fischer Indole Synthesis of **5-Methyl-1H-indole-2-carboxylic acid**.

Spectroscopic Data

The structural elucidation of **5-Methyl-1H-indole-2-carboxylic acid** is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, vinyl, methyl, and acidic protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.5	br s	1H	N-H (indole)
~10.0	br s	1H	COOH
~7.4	s	1H	H4
~7.2	d	1H	H7
~7.0	d	1H	H6
~6.9	s	1H	H3
~2.4	s	3H	CH ₃

Note: Predicted chemical shifts are based on typical values for similar indole derivatives and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct signals for each of the ten carbon atoms in the molecule.

Chemical Shift (δ , ppm)	Assignment
~165	C=O (carboxyl)
~136	C7a
~132	C5
~130	C2
~128	C3a
~124	C6
~121	C4
~111	C7
~102	C3
~21	CH ₃

Note: Predicted chemical shifts are based on typical values for similar indole derivatives and can vary depending on the solvent and concentration.[\[4\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid, hydrogen-bonded)
~3300	Medium	N-H stretch (indole)
~1680	Strong	C=O stretch (carboxylic acid, conjugated)
1600-1450	Medium	C=C stretch (aromatic)

Note: The broadness of the O-H stretch is a hallmark of the dimeric hydrogen bonding in carboxylic acids.[\[6\]](#)[\[7\]](#)

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound.

m/z	Interpretation
175	[M] ⁺ , Molecular ion
130	[M-COOH] ⁺ , Loss of the carboxylic acid group

Biological Activity

While specific biological activities and signaling pathways for **5-Methyl-1H-indole-2-carboxylic acid** are not extensively documented in publicly available literature, the indole-2-carboxylic acid scaffold is a known pharmacophore. Derivatives of indole-2-carboxylic acid have been investigated for a range of therapeutic applications.

Notably, some indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[\[8\]](#)[\[9\]](#) These compounds are thought to chelate with magnesium ions in the active site of the enzyme, thereby blocking its function. This suggests that **5-Methyl-1H-indole-2-carboxylic acid** could serve as a valuable starting material or fragment for the design of novel antiviral agents. Additionally, it has been mentioned

as a compound used in the synthesis of antitumor agents.[\[10\]](#) Further research is required to elucidate the specific biological targets and mechanisms of action for this particular molecule.

Conclusion

5-Methyl-1H-indole-2-carboxylic acid is a well-characterized indole derivative with established synthetic routes and clear spectroscopic signatures. Its structural features make it an attractive building block for the development of new therapeutic agents, particularly in the fields of antiviral and anticancer research. This guide provides foundational technical information to support further investigation and application of this compound in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-METHYLINDOLE-2-CARBOXYLIC ACID(10241-97-1) 1H NMR [m.chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. echemi.com [echemi.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Methyl-1H-indole-2-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b077749#5-methyl-1h-indole-2-carboxylic-acid-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com